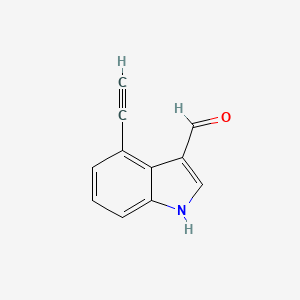

1H-Indole-3-carboxaldehyde, 4-ethynyl-

Description

Significance of Indole (B1671886) and Ethynyl (B1212043) Moieties in Advanced Organic Synthesis

The potential utility of 1H-Indole-3-carboxaldehyde, 4-ethynyl- is rooted in the well-established importance of its constituent functional groups: the indole ring system and the ethynyl group.

The indole moiety is a privileged heterocyclic scaffold, forming the core structure of a vast array of natural products, pharmaceuticals, and advanced materials. nih.govresearchgate.net It is a key component in many biologically active compounds, including the essential amino acid tryptophan and the neurotransmitter serotonin. derpharmachemica.com In medicinal chemistry, indole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. derpharmachemica.comresearchgate.net The indole nucleus can engage in various biological interactions, and its structure allows for extensive functionalization to fine-tune its therapeutic properties. researchgate.net

The ethynyl group (an alkyne) is another exceptionally valuable functional group in organic synthesis. nih.gov Its rigid, linear geometry can act as a stable spacer or linker between two pharmacophores. researchgate.net In medicinal chemistry, the ethynyl group is a recognized structural feature in numerous approved drugs, where it can enhance binding affinity, improve metabolic stability, or serve as a reactive handle. researchgate.netnih.govacs.org Furthermore, terminal alkynes are key participants in highly efficient and reliable reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition, a cornerstone of "click chemistry." nih.gov This allows for the straightforward conjugation of the alkyne-containing molecule to other molecular fragments, probes, or surfaces.

The combination of these two powerful moieties within a single molecular framework underscores the potential of 4-ethynyl-1H-indole-3-carboxaldehyde as a valuable building block.

| Moiety | Key Characteristics & Significance in Synthesis |

| Indole | Prevalent in natural products and pharmaceuticals; recognized as a "privileged" scaffold in medicinal chemistry; versatile for functionalization at multiple positions (N1, C2, C3, C4-C7). |

| Ethynyl | Rigid, linear structure; acts as a stable linker; participates in high-yield reactions like Sonogashira coupling and click chemistry; functions as a key pharmacophore in various drugs. |

Rationale for Regioselective Functionalization at C4 of Indole-3-carboxaldehyde (B46971)

The intrinsic electronic properties of the indole ring typically direct electrophilic substitution to the electron-rich pyrrole (B145914) ring, primarily at the C3 position. When the C3 position is blocked, as in indole-3-carboxaldehyde, functionalization often occurs at the C2 position or the N1 nitrogen. Consequently, achieving selective functionalization on the benzene (B151609) portion of the indole nucleus (positions C4, C5, C6, and C7) is a significant and long-standing challenge in organic synthesis.

The rationale for pursuing regioselective functionalization at the C4 position is threefold:

Access to Novel Chemical Space: C4-substituted indoles are not readily accessible through traditional synthetic methods. Developing routes to these compounds opens up a new class of derivatives with potentially unique biological and material properties.

Modulation of Biological Activity: Substitution at the C4 position can profoundly influence the steric and electronic properties of the entire indole scaffold, leading to novel interactions with biological targets that cannot be achieved by substitution at other positions.

Strategic Synthesis: For the total synthesis of complex natural products that contain a C4-functionalized indole core, having a reliable method to install substituents at this specific position is critical.

Modern synthetic methods, particularly those involving transition-metal-catalyzed C-H activation, have begun to provide solutions to this regioselectivity challenge. These strategies often employ directing groups to guide a metal catalyst to a specific C-H bond, enabling its cleavage and subsequent functionalization. The development of methods for the direct C4-alkynylation of an indole-3-carboxaldehyde framework would therefore represent a significant advancement in indole chemistry.

Overview of Synthetic Challenges and Opportunities for 4-Ethynyl-1H-indole-3-carboxaldehyde

The synthesis and application of 1H-Indole-3-carboxaldehyde, 4-ethynyl- present a distinct set of challenges and a wealth of opportunities.

Synthetic Challenges:

The primary challenge lies in the controlled, regioselective introduction of the ethynyl group at the C4 position of the indole-3-carboxaldehyde core. The presence of multiple reactive sites—the acidic N-H proton, the aldehyde at C3, and several other C-H bonds—complicates direct alkynylation.

Two plausible synthetic strategies can be envisioned:

Cross-Coupling Approach: This is a more traditional and likely more reliable route. It would involve the synthesis of a pre-functionalized indole, such as 4-bromo- or 4-iodo-1H-indole-3-carboxaldehyde. This halogenated intermediate could then undergo a Sonogashira coupling reaction with a suitable alkyne source, like trimethylsilylacetylene, followed by deprotection to yield the terminal alkyne. acs.orglibretexts.orgorganic-chemistry.org The key difficulty in this route is the efficient synthesis of the 4-halo-indole-3-carboxaldehyde precursor.

Direct C-H Alkynylation: A more modern and atom-economical approach would be the direct C-H alkynylation of 1H-indole-3-carboxaldehyde. nih.gov This would likely require a sophisticated catalytic system, possibly involving a transition metal like palladium or rhodium, and a directing group to ensure C4 selectivity. The aldehyde group at C3 or a removable group on the N1 nitrogen could potentially serve as such a directing group. Overcoming competing reactions at other sites would be the principal hurdle.

| Synthetic Strategy | Description | Advantages | Key Challenges |

| Cross-Coupling | Sonogashira coupling of a 4-halo-indole-3-carboxaldehyde with a terminal alkyne. | More established methodology; higher predictability of regioselectivity. | Requires multi-step synthesis of the halogenated precursor. |

| Direct C-H Alkynylation | Direct reaction of a C-H bond at the C4 position with an alkynylating reagent, guided by a catalyst. | More atom-economical; fewer synthetic steps. | Achieving high regioselectivity over other C-H bonds; requires specialized catalysts. |

Opportunities:

Once synthesized, 4-ethynyl-1H-indole-3-carboxaldehyde offers tremendous opportunities as a versatile molecular building block. The three distinct functional groups can be manipulated with a high degree of orthogonality, allowing for the systematic construction of complex molecules.

The aldehyde group is a gateway for numerous transformations, including Wittig reactions, reductive aminations to form substituted tryptamines, and condensation reactions to build larger heterocyclic systems. researchgate.netresearchgate.net

The ethynyl group can be used in cycloaddition reactions to attach the indole scaffold to other molecules, polymers, or biological probes. It can also be further elaborated through subsequent coupling reactions. nih.govacs.org

The indole N-H can be alkylated or acylated to introduce additional diversity and modulate the electronic properties and solubility of the molecule.

This trifunctional nature makes 1H-Indole-3-carboxaldehyde, 4-ethynyl- a highly attractive starting material for creating libraries of complex compounds for high-throughput screening in drug discovery and for developing novel functional materials with tailored electronic or photophysical properties.

Structure

3D Structure

Properties

IUPAC Name |

4-ethynyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO/c1-2-8-4-3-5-10-11(8)9(7-13)6-12-10/h1,3-7,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJQSVKLXYNUSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C2C(=CC=C1)NC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 1h Indole 3 Carboxaldehyde, 4 Ethynyl

De Novo Synthesis Approaches to the 4-Ethynylindole Core

De novo synthesis involves the construction of the indole (B1671886) heterocyclic system from simpler, non-indole starting materials. wikipedia.org In the context of 4-ethynylindoles, this strategy would ideally utilize an acyclic precursor that already contains the necessary carbon framework, including the ethynyl (B1212043) moiety or a stable precursor to it. Classic indole syntheses, such as the Fischer, Bischler, or Madelung methods, could theoretically be adapted.

For example, a Fischer indole synthesis would require a starting phenylhydrazine (B124118) bearing an ethynyl group (or a protected equivalent like a trialkylsilylacetylene) at the meta-position relative to the hydrazine (B178648) group. Condensation with a suitable aldehyde or ketone, followed by acid-catalyzed cyclization and aromatization, would yield the 4-ethynylindole core. The challenge in this approach lies in the synthesis of the required substituted phenylhydrazine and ensuring the stability of the ethynyl group under the often harsh acidic and high-temperature conditions of the cyclization step.

Another potential route is the palladium-catalyzed Larock indole synthesis. This method could involve the reaction of a 2-alkynyl-aniline, substituted with an ethynyl group at the C5 position, with a suitable coupling partner. However, the synthesis of the requisite polysubstituted aniline (B41778) precursor presents its own synthetic challenges. While de novo strategies offer an elegant route to the core structure, they are often less convergent and more synthetically demanding for highly substituted targets like 4-ethynylindoles compared to post-functionalization methods. nih.gov

Post-Functionalization of Indole-3-carboxaldehyde (B46971) Precursors for C4-Ethynylation

Post-functionalization is a more common and often more efficient strategy, which involves the direct introduction of the ethynyl group onto a pre-formed indole ring that already possesses the C3-carboxaldehyde. The C4 position of indole is known to be the least intrinsically reactive site, making direct functionalization a significant challenge. nih.govchim.it However, the development of transition-metal-catalyzed C-H activation has provided powerful tools for late-stage diversification at this position. nih.govresearchgate.net The aldehyde group at the C3 position can act as a directing group, facilitating the regioselective introduction of substituents at the C4 position. nih.govnih.gov

Palladium catalysis is a cornerstone of modern organic synthesis and offers robust methods for C4-alkynylation. These reactions typically proceed via two main pathways: cross-coupling with a pre-functionalized indole (e.g., a 4-haloindole) or direct C-H activation.

The Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide, is a primary method. This would involve the synthesis of 4-halo-1H-indole-3-carboxaldehyde, which is then reacted with a suitable protected or terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

More recently, direct C-H activation has emerged as a more atom- and step-economical strategy. nih.gov Palladium(II)-catalyzed reactions can utilize a directing group at the C3 position to form a six-membered palladacycle intermediate, which selectively activates the C4-H bond. researchgate.netx-mol.com By using an amino acid as an inexpensive and transient directing group, Pd-catalyzed regioselective alkynylation at the indole C4-position has been successfully established. nih.gov This approach avoids the need for pre-halogenation of the indole core.

Below is a table summarizing typical conditions for Pd-catalyzed C4-functionalization, which are adaptable for alkynylation.

| Catalyst | Directing Group | Coupling Partner | Solvent | Additive/Base | Yield (%) |

| Pd(OAc)₂ | 3-Formyl | Aryl Iodides | AcOH/HFIP | Glycine, K₂CO₃ | 82 |

| Pd(OAc)₂ | 3-Formyl (transient) | Alkynes | Not specified | Alanine | Good |

| Pd(OAc)₂ | 3-Formyl (removable) | Fluoroalkylating Reagent | Not specified | Not specified | High |

This table presents generalized data from C4-functionalization reactions that serve as a basis for C4-alkynylation strategies. researchgate.netnih.govrsc.org

Hypervalent iodine reagents, particularly ethynylbenziodoxolones (EBX) like TIPS-EBX, have become powerful reagents for the electrophilic transfer of alkyne groups. rsc.org These reactions are often mediated by transition metals such as palladium, gold, rhodium, or cobalt. acs.orgresearchgate.net

However, the vast majority of reported metal-catalyzed alkynylations of indoles using hypervalent iodine reagents exhibit strong selectivity for the electron-rich C2 position. acs.orgresearchgate.netnih.gov For instance, the palladium(II)-catalyzed reaction of N-alkylated indoles with TIPS-EBX provides C2-alkynylated products with very high regioselectivity. researchgate.net Cobalt(III)-catalyzed systems have also been developed for C2-selective C-H alkynylation. nih.gov Achieving C4-selectivity with these reagents is a significant challenge and is not a commonly reported transformation, as it would require overcoming the intrinsic reactivity of the indole's pyrrole (B145914) ring. Specific directing groups or catalyst systems would be necessary to steer the alkynylation to the C4 position, but such methodologies are not yet well-established in the literature.

Beyond palladium, other transition metals have been explored for indole C-H functionalization, although reports specifically detailing C4-alkynylation are less common than for arylation or alkenylation. Rhodium(III) catalysis, for example, has been successfully employed for C4-H activation and subsequent annulation of indolyl aldehydes with alkynes. nih.gov While this specific reaction leads to a polycyclic product rather than direct alkynylation, it demonstrates the feasibility of Rh(III) in activating the C4-H bond, guided by the C3-aldehyde. Adapting this catalytic system for a direct alkynylation coupling remains an area for further research. The key to success in these methodologies is the use of a directing group on the indole, with the C3-carboxaldehyde being a prime candidate to facilitate the formation of a metallacyclic intermediate that positions the metal catalyst in proximity to the C4-H bond. nih.gov

Convergent Synthesis of 4-Ethynyl-1H-indole-3-carboxaldehyde

Convergent synthesis aims to prepare complex molecules from smaller, pre-functionalized fragments in a way that minimizes the number of linear steps. For 1H-Indole-3-carboxaldehyde, 4-ethynyl-, this primarily involves deciding the order of introduction of the two key functional groups onto the indole ring.

There are two primary sequential pathways to consider for the synthesis of the target compound from a simple indole starting material:

Pathway A: Formylation followed by Alkynylation

C3-Formylation: Indole is first converted to 1H-Indole-3-carboxaldehyde. This is a standard and high-yielding transformation, commonly achieved through the Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). ekb.egorgsyn.orgresearchgate.net

C4-Alkynylation: The resulting indole-3-carboxaldehyde is then subjected to a C4-alkynylation reaction. As discussed in section 2.2.1, this can be achieved either by converting the aldehyde to a 4-halo derivative followed by a Sonogashira coupling or, more directly, via a palladium-catalyzed, aldehyde-directed C-H activation protocol. researchgate.netnih.gov This pathway is often preferred because the C3-aldehyde serves as an effective directing group for the challenging C4-functionalization step. nih.gov

Pathway B: Alkynylation followed by Formylation

C4-Alkynylation: Indole is first functionalized at the C4 position with an ethynyl group. This requires a C4-selective C-H activation on an N-protected indole, or the synthesis of a 4-haloindole followed by Sonogashira coupling.

C3-Formylation: The resulting 4-ethynylindole would then undergo formylation at the C3 position. The Vilsmeier-Haack reaction is generally highly selective for the C3 position of indoles, and this selectivity is expected to be maintained in the presence of a C4-substituent.

Development of Efficient Catalytic Systems

The synthesis of 1H-Indole-3-carboxaldehyde, 4-ethynyl-, a molecule with a specific substitution pattern, relies on strategic chemical transformations where the development of efficient catalytic systems is paramount. The key steps to achieving this molecular architecture involve the introduction of an ethynyl group at the C4 position and a carboxaldehyde group at the C3 position of the indole nucleus. Research has focused on optimizing catalysts for these transformations, primarily through Sonogashira cross-coupling and various formylation techniques.

A plausible and efficient synthetic route involves a Sonogashira coupling reaction on a pre-functionalized indole core. This reaction is a cornerstone in the formation of carbon-carbon bonds between sp² and sp carbon atoms, making it ideal for introducing the ethynyl group. The Sonogashira reaction typically employs a palladium catalyst and a copper co-catalyst. wikipedia.org Over the years, significant advancements have been made to enhance the efficiency, substrate scope, and environmental friendliness of this reaction.

Early Sonogashira reactions often required harsh conditions. However, modern catalytic systems have been developed to proceed under milder conditions. wikipedia.org For instance, the use of palladium complexes with phosphine (B1218219) ligands, such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, in combination with a copper(I) salt like CuI, has become standard. synarchive.comorganic-chemistry.org The base used in the reaction, typically an amine such as triethylamine (B128534) or diisopropylamine, also plays a crucial role in the catalytic cycle.

More recent developments have focused on creating copper-free Sonogashira coupling conditions to avoid the formation of undesirable alkyne homocoupling byproducts. nih.gov These systems often utilize highly active palladium catalysts and different base systems. For example, a catalyst system of PdCl₂(PPh₃)₂ with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) as the base has been shown to be effective for the coupling of aryl halides with terminal alkynes under solvent-free conditions. organic-chemistry.org Furthermore, the development of air-stable palladium precatalysts, such as [DTBNpP]Pd(crotyl)Cl, has enabled room-temperature, copper-free Sonogashira couplings with broad functional group tolerance. nih.gov In the context of synthesizing the target molecule, an 87% yield was achieved in the coupling of 4-bromo-1H-indole with an alkyne using this advanced catalytic system, highlighting its efficiency on the indole scaffold. nih.gov

The table below summarizes various catalytic systems developed for Sonogashira coupling reactions relevant to the synthesis of ethynyl-substituted indoles.

Table 1: Catalytic Systems for Sonogashira Coupling Reactions

| Catalyst System | Substrate Example | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ / CuI | Aryl halide | n-PrNH₂ | Benzene (B151609) | 16 °C, 4 h | 76% | synarchive.com |

| PdCl₂(PPh₃)₂ / CuI | Aryl halide | Et₃N | - | RT, 60 min | 98% | synarchive.com |

| PdCl₂(PPh₃)₂ | Aryl halide | TBAF | Solvent-free | - | Moderate to excellent | organic-chemistry.org |

Following the introduction of the ethynyl group, the subsequent formylation at the C3 position is another critical step where catalytic efficiency is key. The Vilsmeier-Haack reaction is a classic and widely used method for this transformation, utilizing a Vilsmeier reagent prepared from phosphorus oxychloride and dimethylformamide (DMF). ekb.eggoogle.com While effective, this method is often stoichiometric and can require harsh workup conditions.

Consequently, research has shifted towards developing milder and more catalytic formylation methods. One such approach involves a visible-light-mediated C3 formylation of indoles using eosin (B541160) Y as a photoredox catalyst. organic-chemistry.org This method uses tetramethylethylenediamine (TMEDA) as the carbon source and air as a green oxidant, proceeding under mild conditions with broad functional group tolerance. organic-chemistry.org

Another innovative and environmentally benign approach is the iron-catalyzed C3-selective formylation of indoles. organic-chemistry.org This system uses inexpensive and non-toxic ferric chloride (FeCl₃) as the catalyst, with formaldehyde (B43269) and aqueous ammonia (B1221849) as the reagents and air as the oxidant. This method is scalable and avoids the use of hazardous reagents. organic-chemistry.org

The development of these efficient catalytic systems for both Sonogashira coupling and indole formylation has been instrumental in enabling the synthesis of complex indole derivatives like 1H-Indole-3-carboxaldehyde, 4-ethynyl-. The progression from harsh, stoichiometric conditions to milder, catalytic, and more environmentally friendly methods represents a significant advancement in synthetic organic chemistry.

Advanced Chemical Transformations and Derivatization of 1h Indole 3 Carboxaldehyde, 4 Ethynyl

Exploitation of the Ethynyl (B1212043) Moiety for Diversification

The ethynyl group at the C4 position of the indole (B1671886) ring is a powerful handle for a variety of chemical transformations. Its linear geometry and high electron density make it a prime substrate for cycloadditions, addition reactions, and metal-catalyzed cross-coupling reactions, providing robust methods for molecular extension and the introduction of diverse functionalities.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) for Conjugation

The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govwikipedia.org This reaction is prized for its reliability, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for conjugating the 4-ethynylindole core to other molecules. beilstein-journals.orgnih.gov

The transformation involves the reaction of the terminal alkyne of 1H-Indole-3-carboxaldehyde, 4-ethynyl- with an organic azide (B81097) in the presence of a copper(I) catalyst. The catalyst, often generated in situ from a copper(II) salt like CuSO₄·5H₂O with a reducing agent such as sodium ascorbate, facilitates the exclusive formation of the 1,4-triazole isomer. beilstein-journals.org The resulting triazole ring acts as a stable, aromatic linker, connecting the indole scaffold to various molecular fragments, including biomolecules, polymers, or fluorescent tags.

Table 1: Examples of CuAAC Reactions with Aryl Alkynes

| Alkyne Reactant | Azide Reactant | Catalyst System | Solvent | Product | Yield |

|---|---|---|---|---|---|

| Phenylacetylene | Benzyl Azide | CuSO₄·5H₂O, Na-Ascorbate | tBuOH/H₂O | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | High |

| 4-Ethynylanisole | Azidobenzene | CuI | THF | 1-Phenyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole | >95% |

This table presents analogous CuAAC reactions to illustrate the general conditions and high efficiency of this transformation.

Hydration, Hydroamination, and Other Alkyne Addition Reactions

The terminal alkyne of 1H-Indole-3-carboxaldehyde, 4-ethynyl- can undergo various addition reactions to introduce new functional groups at the C4-position.

Hydration: The acid-catalyzed or metal-catalyzed (e.g., mercury, gold, or ruthenium) hydration of the ethynyl group follows Markovnikov's rule to yield a 4-acetylindole derivative. This transformation converts the linear alkyne into a planar ketone, which can alter the electronic properties of the indole ring and serve as a handle for further derivatization, such as condensation or reduction reactions.

Hydroamination: The addition of an N-H bond across the alkyne, known as hydroamination, can be catalyzed by various transition metals (e.g., gold, palladium) or mediated by strong bases. wikipedia.org This reaction provides a direct route to enamines or imines, which are valuable synthetic intermediates. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and reaction conditions.

Palladium-Catalyzed C-C and C-Heteroatom Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.orgrsc.orgbath.ac.uknih.gov The 4-ethynyl group is an excellent participant in these transformations, most notably the Sonogashira coupling.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide (or triflate) and is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.gov In the context of synthesizing derivatives of 1H-Indole-3-carboxaldehyde, 4-ethynyl-, the precursor would likely be a 4-halo-1H-indole-3-carboxaldehyde (e.g., 4-iodo or 4-bromo derivative). This precursor can be coupled with a wide variety of terminal alkynes to install the ethynyl moiety or, conversely, the 4-ethynylindole itself can be coupled with various aryl/vinyl halides to generate more complex, conjugated systems. nih.gov The reaction proceeds under mild conditions and demonstrates broad functional group tolerance. nih.gov

Other Palladium-Catalyzed Couplings: While the Sonogashira reaction is the most direct application, the ethynyl group can be transformed into other functionalities that participate in different palladium-catalyzed couplings. For instance, hydrostannylation or hydroboration of the alkyne can generate vinylstannanes or vinylboronates, respectively. These intermediates can then undergo Stille or Suzuki couplings with appropriate partners to form new C-C bonds.

Reactivity of the Aldehyde Group at C3

The aldehyde group at the C3 position is an electrophilic center that readily participates in a variety of classical carbonyl transformations. This functionality provides a reliable site for derivatization through condensation and olefination reactions, leading to the formation of new carbon-carbon and carbon-nitrogen bonds. researchgate.netekb.eg

Condensation Reactions with Various Nucleophiles

The C3-aldehyde undergoes condensation with a wide range of carbon and nitrogen nucleophiles, often catalyzed by an acid or a base.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with compounds containing an active methylene (B1212753) group (e.g., malononitrile (B47326), dialkyl malonates, ethyl nitroacetate) to form α,β-unsaturated products. acgpubs.orgacgpubs.org The reaction is typically catalyzed by a weak base like piperidine. acgpubs.org These reactions extend the conjugation of the indole system and introduce versatile functional groups that can be further manipulated. For example, condensation with malononitrile yields a dicyanovinyl derivative, a potent Michael acceptor.

Table 2: Knoevenagel Condensation of 1H-Indole-3-carboxaldehyde with Active Methylene Compounds acgpubs.org

| Active Methylene Compound | Catalyst | Product |

|---|---|---|

| Nitromethane | Acetic Acid / Piperidine | 3-(2-Nitrovinyl)-1H-indole |

| Malononitrile | Acetic Acid / Piperidine | 2-(1H-Indol-3-ylmethylene)malononitrile |

| Dimethyl malonate | Acetic Acid / Piperidine | Dimethyl 2-(1H-indol-3-ylmethylene)malonate |

| Diethyl malonate | Acetic Acid / Piperidine | Diethyl 2-(1H-indol-3-ylmethylene)malonate |

This table is based on the reactivity of the parent indole-3-carboxaldehyde (B46971), which is directly analogous to the target compound.

Condensation with Amines: The aldehyde readily reacts with primary amines to form Schiff bases (imines). It also condenses with other nitrogen nucleophiles such as hydrazines, hydroxylamines, and semicarbazides to form the corresponding hydrazones, oximes, and semicarbazones. These reactions are fundamental for creating C=N bonds and linking the indole core to other nitrogen-containing moieties.

Olefination and Related Carbonyl Transformations

Olefination reactions provide a direct method for converting the carbonyl group into a carbon-carbon double bond, offering a route to vinyl-substituted indoles.

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: The Wittig reaction, utilizing phosphonium (B103445) ylides, and the more widely used Horner-Wadsworth-Emmons (HWE) reaction, employing phosphonate (B1237965) carbanions, are highly effective for this transformation. nih.gov The HWE reaction is often preferred due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification, and its tendency to produce (E)-alkenes with high stereoselectivity. organic-chemistry.orgwikipedia.org By choosing the appropriate phosphonate reagent, a variety of substituted vinyl groups can be installed at the C3 position. For example, reaction with triethyl phosphonoacetate would yield an ethyl acrylate (B77674) derivative. organic-chemistry.orgwikipedia.org

Table 3: Common Reagents for Olefination Reactions

| Reaction Type | Reagent | Resulting Moiety at C3 | Key Features |

|---|---|---|---|

| Wittig | (Triphenylphosphoranylidene)acetate | -CH=CH-CO₂R | Forms C=C bond; byproduct can be difficult to remove |

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | -CH=CH-CO₂Et | High (E)-selectivity; water-soluble byproduct |

This table outlines common olefination transformations applicable to the aldehyde group of the target compound.

These olefination strategies significantly expand the synthetic utility of 1H-Indole-3-carboxaldehyde, 4-ethynyl-, enabling the creation of extended π-systems and the introduction of functional handles for further chemical exploration.

Selective Reductive and Oxidative Transformations

The structure of 1H-Indole-3-carboxaldehyde, 4-ethynyl- presents two primary sites for reduction and oxidation: the C3-carboxaldehyde and the C4-ethynyl group. Selective transformation of one group in the presence of the other would depend heavily on the choice of reagents and reaction conditions.

Expected Reductive Transformations: The aldehyde group is generally more susceptible to reduction than the ethynyl group.

Selective Aldehyde Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) would be expected to selectively reduce the aldehyde to a primary alcohol (4-ethynyl-1H-indol-3-yl)methanol, leaving the ethynyl group intact.

Reduction of Both Groups: Stronger reducing agents, such as catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) under forcing conditions (high pressure and/or temperature), would likely reduce both the aldehyde and the ethynyl group. The ethynyl group would be reduced to an ethyl group, and the aldehyde to a methyl group or an alcohol, depending on the catalyst and conditions.

Expected Oxidative Transformations:

Selective Aldehyde Oxidation: Mild oxidizing agents, such as silver oxide (Ag₂O) or manganese dioxide (MnO₂), could selectively oxidize the aldehyde to a carboxylic acid (4-ethynyl-1H-indole-3-carboxylic acid) without affecting the ethynyl group.

Oxidative Coupling of Alkyne: The terminal alkyne at the C4 position could undergo oxidative homocoupling (Glasier coupling) in the presence of a copper(I) salt and an oxidant to form a symmetrical diyne.

A summary of plausible, though not experimentally verified, selective transformations is presented below.

| Transformation | Reagent/Condition (Hypothetical) | Expected Product |

| Aldehyde Reduction | Sodium Borohydride (NaBH₄) | (4-ethynyl-1H-indol-3-yl)methanol |

| Aldehyde Oxidation | Silver(I) Oxide (Ag₂O) | 4-ethynyl-1H-indole-3-carboxylic acid |

Modulation of the Indole Nitrogen (N1) for Structural and Electronic Tuning

The indole nitrogen (N1) possesses a reactive N-H bond that is crucial for modulating the electronic properties and synthetic utility of the indole ring.

Modification of the indole nitrogen through alkylation or arylation is a common strategy to prevent unwanted side reactions and to introduce new functionalities.

N-Alkylation: This is typically achieved by deprotonating the indole nitrogen with a base, followed by reaction with an alkyl halide. The choice of base is critical for achieving high yields. Strong bases like sodium hydride (NaH) are commonly employed. For instance, reaction with methyl iodide after deprotonation would yield 4-ethynyl-1-methyl-1H-indole-3-carboxaldehyde. General conditions for N-alkylation of indole-3-carboxaldehydes have been reported. researchgate.net

N-Arylation: The introduction of an aryl group at the N1 position generally requires transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. nih.gov These reactions involve coupling the indole with an aryl halide in the presence of a palladium or copper catalyst, a suitable ligand, and a base.

| Reaction | Reagents (General) | Expected Product Example |

| N-Alkylation | 1. Sodium Hydride (NaH)2. Methyl Iodide (CH₃I) | 4-ethynyl-1-methyl-1H-indole-3-carboxaldehyde |

| N-Arylation | Aryl Halide, Palladium Catalyst, Ligand, Base | 4-ethynyl-1-phenyl-1H-indole-3-carboxaldehyde |

The introduction of an electron-withdrawing group at the indole nitrogen, such as an acyl group, significantly alters the reactivity of the indole ring, making it less susceptible to electrophilic attack.

N-Acylation: This can be readily achieved by reacting the indole with an acyl chloride or anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine. For example, reaction with acetyl chloride would yield 1-acetyl-4-ethynyl-1H-indole-3-carboxaldehyde. derpharmachemica.com

Protecting Groups: Besides acyl groups, other protecting groups are frequently used to temporarily block the N-H position. Common examples include sulfonyl groups (e.g., tosyl or nosyl) and carbamates (e.g., Boc or Cbz). The choice of protecting group depends on its stability to subsequent reaction conditions and the ease of its removal.

| Protection Strategy | Reagent Example | Expected Product |

| N-Acylation | Acetyl Chloride, Triethylamine | 1-acetyl-4-ethynyl-1H-indole-3-carboxaldehyde |

| N-Sulfonylation | Tosyl Chloride, Base | 4-ethynyl-1-tosyl-1H-indole-3-carboxaldehyde |

Regioselective Functionalization of the Indole Ring System

Further functionalization of the indole core of 1H-Indole-3-carboxaldehyde, 4-ethynyl- would be governed by the directing effects of the existing substituents.

The indole ring is an electron-rich aromatic system prone to electrophilic substitution. The regioselectivity is dictated by the electronic nature of the substituents.

The C3-carboxaldehyde is an electron-withdrawing group and strongly deactivates the pyrrole (B145914) ring towards electrophilic attack.

The C4-ethynyl group is also generally considered to be deactivating.

The indole nitrogen is activating.

Directed Ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgbaranlab.org This technique relies on a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate an adjacent position, which can then be trapped with an electrophile.

For 1H-Indole-3-carboxaldehyde, 4-ethynyl-, DoM would necessitate prior protection of the acidic N-H proton.

N-Protection is Key: The indole nitrogen must first be protected with a suitable DMG. Common DMGs for indoles include pivaloyl, carbamoyl, or triisopropylsilyl (TIPS) groups.

Potential Sites for Metalation:

C2-Metalation: A directing group on the nitrogen could direct lithiation to the C2 position.

C7-Metalation: Similarly, N-protection can facilitate metalation at the C7 position. nih.gov

The aldehyde at C3 could potentially act as a directing group itself after conversion to a protected form (e.g., an acetal), which might direct metalation to the C2 position. Without experimental studies on 1H-Indole-3-carboxaldehyde, 4-ethynyl-, any proposed DoM strategy remains speculative.

Comprehensive Spectroscopic and Structural Characterization of 1H-Indole-3-carboxaldehyde, 4-ethynyl-

Following a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data for the specific compound 1H-Indole-3-carboxaldehyde, 4-ethynyl- is not publicly available. While data exists for the parent compound, 1H-Indole-3-carboxaldehyde, and other derivatives, generating an article with the requested focus and scientific accuracy for the 4-ethynyl substituted molecule is not possible without access to primary research data.

The required sections on detailed NMR and vibrational spectroscopy necessitate specific, experimentally determined values for chemical shifts, coupling constants, and vibrational frequencies that are unique to the target molecule. These include:

¹H NMR: Precise chemical shifts (ppm) and coupling constants (Hz) for each proton.

¹³C NMR: Precise chemical shifts (ppm) for each carbon atom.

2D NMR: Correlation data from COSY, HSQC, HMBC, and NOESY experiments to confirm assignments and elucidate through-bond and through-space connectivities.

FT-IR: Specific absorption frequencies (cm⁻¹) for the ethynyl C≡C and C-H stretching, as well as the carbonyl C=O stretching modes.

Raman: Characteristic vibrational frequencies that would complement the FT-IR data.

Without access to published papers or spectral database entries that have characterized 1H-Indole-3-carboxaldehyde, 4-ethynyl-, any attempt to populate the requested data tables and provide a detailed analysis would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the content for the outlined sections cannot be generated at this time.

Comprehensive Spectroscopic and Structural Characterization of 1h Indole 3 Carboxaldehyde, 4 Ethynyl and Its Derivatives

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

No specific experimental data regarding the UV-Vis absorption maxima (λmax) or the fluorescence emission spectra for 1H-Indole-3-carboxaldehyde, 4-ethynyl- could be found. While studies on other indole-3-carboxaldehyde (B46971) derivatives exist, this information is not transferable to the 4-ethynyl substituted compound due to the significant influence the ethynyl (B1212043) group would have on the molecule's electronic structure and photophysical properties.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Detailed high-resolution mass spectrometry data, which would provide precise mass measurements to confirm the elemental composition of 1H-Indole-3-carboxaldehyde, 4-ethynyl-, is not published in the available literature. Such data would be crucial for unequivocally verifying the molecular formula C₁₁H₇NO.

Single Crystal X-ray Diffraction for Solid-State Structural Elucidation

There are no published reports on the single-crystal X-ray diffraction analysis of 1H-Indole-3-carboxaldehyde, 4-ethynyl-. Consequently, critical data regarding its crystal system, space group, unit cell dimensions, and atomic coordinates, which are essential for a definitive solid-state structural elucidation, are unavailable.

Advanced Theoretical and Computational Chemistry Investigations of 1h Indole 3 Carboxaldehyde, 4 Ethynyl

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These computational techniques can provide detailed insights into the three-dimensional arrangement of atoms and the distribution of electrons, which are crucial for predicting a molecule's behavior and reactivity.

Density Functional Theory (DFT) Calculations for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for a broad range of chemical systems. For a molecule like 1H-Indole-3-carboxaldehyde, 4-ethynyl-, DFT calculations would be employed to determine its most stable three-dimensional structure, known as the optimized geometry. This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule.

From these calculations, key energetic properties can be derived. These include the total energy of the molecule, which is a measure of its stability, and the heats of formation, which quantify the energy change when the molecule is formed from its constituent elements. Such data are vital for understanding the thermodynamic stability of the compound. While specific data for the 4-ethynyl derivative is not available, studies on similar molecules, such as 4-nitro-1H-indole-carboxaldehyde, have successfully used DFT methods like B3LYP with basis sets such as cc-pVTZ to obtain optimized geometries and energies.

Table 1: Representative Data from DFT Calculations on a Related Indole (B1671886) Derivative (4-nitro-1H-indole-carboxaldehyde)

| Parameter | Calculated Value (B3LYP/cc-pVTZ) |

| Total Energy (a.u.) | -681.882 |

| Dipole Moment (Debye) | Data not available |

| N1-C2 Bond Length (Å) | 1.354 |

| C3-C14 Bond Length (Å) | 1.472 |

| C4-C9 Bond Length (Å) | 1.409 |

This table is illustrative and based on a related compound due to the absence of specific data for 1H-Indole-3-carboxaldehyde, 4-ethynyl-.

Ab Initio and Post-Hartree-Fock Methods for Higher Accuracy

For a more rigorous and accurate determination of molecular properties, ab initio and post-Hartree-Fock methods can be utilized. Unlike DFT, which relies on approximations of the exchange-correlation functional, ab initio methods are derived directly from fundamental quantum mechanical principles without empirical parameters.

Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) account for electron correlation more explicitly than standard DFT approaches. These higher-level calculations, while more computationally intensive, can provide benchmark-quality data for geometries and energies. They are particularly useful for validating the results obtained from DFT and for studying systems where electron correlation effects are significant. Research on various indole derivatives has demonstrated the utility of these high-level methods for obtaining highly accurate electronic properties and vibrational frequencies. researchgate.net

Analysis of Reactivity and Reaction Mechanisms

Understanding the reactivity of a molecule is a central goal of computational chemistry. Theoretical methods can predict how and where a molecule is likely to react, and can map out the energetic landscape of chemical transformations.

Frontier Molecular Orbital (FMO) Theory for Predicting Chemical Behavior

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are key determinants of chemical behavior.

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For 1H-Indole-3-carboxaldehyde, 4-ethynyl-, FMO analysis would involve calculating the energies and visualizing the shapes of the HOMO and LUMO. This would reveal the most likely sites for nucleophilic and electrophilic attack. For instance, in related indole-3-carboxaldehyde (B46971) derivatives, the HOMO is often localized on the indole ring, while the LUMO is distributed over the carboxaldehyde group and the fused ring system.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Generic Indole Derivative

| Orbital | Energy (eV) |

| HOMO | -6.20 |

| LUMO | -1.50 |

| HOMO-LUMO Gap | 4.70 |

This data is hypothetical and serves to illustrate the typical output of FMO analysis.

Exploration of Potential Energy Surfaces for Reaction Pathways

To gain a quantitative understanding of a chemical reaction, computational chemists explore the potential energy surface (PES). The PES is a mathematical landscape that maps the energy of a molecular system as a function of the positions of its atoms. By locating the minimum energy points (reactants and products) and the saddle points (transition states), the entire reaction pathway can be charted.

For 1H-Indole-3-carboxaldehyde, 4-ethynyl-, this would involve identifying the transition state structures for potential reactions, such as electrophilic substitution or nucleophilic addition to the carbonyl group. Calculating the energy barrier (activation energy) for these pathways allows for the prediction of reaction rates and the determination of the most favorable reaction mechanism. Methods like nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations are used to connect reactants, transition states, and products on the PES.

Delocalization and Aromaticity Studies

The indole ring system is aromatic, which contributes significantly to its stability and chemical properties. The introduction of an ethynyl (B1212043) group at the 4-position can influence the degree of electron delocalization and aromaticity of the bicyclic core.

Computational methods can quantify aromaticity through various indices. One common approach is the Nucleus-Independent Chemical Shift (NICS) calculation. NICS values are calculated at specific points in space, typically at the center of a ring, and a negative value is indicative of aromatic character (diatropic ring current), while a positive value suggests anti-aromaticity (paratropic ring current).

By calculating the NICS values for both the five-membered and six-membered rings of 1H-Indole-3-carboxaldehyde, 4-ethynyl-, it would be possible to assess how the ethynyl substituent modulates the aromaticity of each ring compared to the parent indole molecule. This would provide valuable insights into the electronic structure and stability of the compound.

Electron Localization Function (ELF) and Local Orbital Localizer (LOL) Analysis

The analysis of chemical bonding in a molecule is fundamental to understanding its reactivity and properties. Electron Localization Function (ELF) and Local Orbital Localizer (LOL) are powerful quantum chemical tools used to visualize and quantify the nature of chemical bonds and electron localization.

For a molecule like 1H-Indole-3-carboxaldehyde, 4-ethynyl-, an ELF and LOL analysis would reveal the electronic distribution within the fused ring system, the carboxaldehyde group, and the novel ethynyl substituent. In a study on 4-nitro-1H-indole-carboxaldehyde, ELF and LOL analyses were used to visualize electron delocalization. nih.govresearchgate.net A similar analysis on the 4-ethynyl derivative would be expected to show high ELF values in the regions of the covalent bonds (C-C, C-H, C-N, C=O) and lone pairs (on oxygen and nitrogen), indicating a high probability of finding electron pairs. The triple bond of the ethynyl group would be characterized by a distinct toroidal basin of high electron localization. The LOL maps would complement this by providing a clear depiction of bonding and lone pair regions, helping to distinguish between areas of high and low electron density.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge distribution, intramolecular charge transfer (ICT), and the stabilization energy associated with these interactions. This analysis translates the complex wavefunction of a molecule into a more intuitive Lewis-like structure of localized bonds and lone pairs.

For 1H-Indole-3-carboxaldehyde, 4-ethynyl-, NBO analysis would quantify the delocalization of electrons from donor (Lewis-type) orbitals to acceptor (non-Lewis-type) orbitals. Key interactions would likely involve the delocalization of the nitrogen lone pair (n) into the antibonding orbitals (π) of the aromatic system and the carboxaldehyde group. In related indole structures, such as 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, NBO analysis has been used to understand bond character and hyperconjugative interactions. mdpi.com For the 4-ethynyl derivative, significant stabilization energies would be expected from π → π and n → π* transitions within the conjugated system. The analysis would also reveal the partial charges on each atom, highlighting the electron-withdrawing or donating nature of the ethynyl and carboxaldehyde groups in the context of the indole ring.

Spectroscopic Property Prediction through Computational Modeling

Computational modeling is an indispensable tool for predicting and interpreting the spectroscopic properties of molecules, providing insights that complement experimental data.

Simulation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations of NMR chemical shifts, typically using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the spectra and aid in the assignment of experimental signals.

For 1H-Indole-3-carboxaldehyde, 4-ethynyl-, ¹H and ¹³C NMR chemical shifts would be simulated. The calculations would predict the chemical environment of each nucleus, influenced by the electronic effects of the substituents. The aldehyde proton would be expected to appear significantly downfield due to the deshielding effect of the carbonyl group. The protons and carbons of the ethynyl group would have characteristic chemical shifts reflecting the sp-hybridization. Comparing these predicted values with experimental data for the parent compound, 1H-indole-3-carboxaldehyde, would quantify the electronic impact of introducing the 4-ethynyl group.

Table 1: Representative ¹H NMR Chemical Shifts for Parent Indole-3-carboxaldehyde

| Proton | Chemical Shift (ppm) |

|---|---|

| H-N | 12.2 |

| H-C=O | 9.988 |

| H-2 | 8.318 |

| H-4 | 8.161 |

| H-7 | 7.548 |

| H-5, H-6 | 7.26-7.29 |

Source: Data for 400 MHz in DMSO-d6. chemicalbook.com

Note: This table is for the parent compound and serves as a baseline for predicting shifts in the 4-ethynyl derivative.

Calculation of Vibrational Frequencies and Intensities

Theoretical calculations of vibrational frequencies are used to predict and interpret Infrared (IR) and Raman spectra. These calculations help in assigning specific vibrational modes to the observed spectral bands.

A frequency calculation for 1H-Indole-3-carboxaldehyde, 4-ethynyl- would predict the characteristic vibrational modes. Key frequencies would include the N-H stretch, the C=O stretch of the aldehyde, the C≡C triple bond stretch of the ethynyl group, and various C-H and C-C stretching and bending modes of the aromatic rings. Computational studies on the parent 1H-indole-3-carbaldehyde have been performed to understand its vibrational spectrum. rdd.edu.iq For the 4-ethynyl derivative, a strong, sharp absorption band characteristic of the alkyne C≡C stretch would be a key feature, typically appearing around 2100-2260 cm⁻¹. The C=O stretching frequency would also be of interest, as its position would be sensitive to the electronic influence of the ethynyl group on the indole ring.

Prediction of Electronic Transitions (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a common computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. It provides information about the energies of electronic transitions, their corresponding wavelengths (λmax), and their oscillator strengths.

For 1H-Indole-3-carboxaldehyde, 4-ethynyl-, TD-DFT calculations would predict the UV-Vis absorption spectrum. The indole chromophore itself has characteristic electronic transitions. researchgate.net The introduction of both a carboxaldehyde at the 3-position and an ethynyl group at the 4-position would extend the π-conjugated system, likely resulting in a bathochromic (red) shift of the absorption maxima compared to the parent indole. Studies on other 4-substituted indoles have shown that the nature of the substituent significantly tunes the electronic transition energy. nih.gov The calculations would identify the specific molecular orbitals involved in the primary electronic transitions (e.g., HOMO to LUMO), providing insight into their nature (e.g., π → π*).

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 1H-Indole-3-carboxaldehyde, 4-ethynyl- |

| 1H-Indole-3-carboxaldehyde |

| 4-nitro-1H-indole-carboxaldehyde |

Emerging Research Applications and Future Directions for 1h Indole 3 Carboxaldehyde, 4 Ethynyl Derivatives

Advanced Molecular Building Blocks in Organic Synthesis

The structural framework of 4-ethynyl-1H-indole-3-carboxaldehyde makes it an exceptionally valuable precursor in the synthesis of more complex molecular architectures. The presence of the highly reactive and versatile ethynyl (B1212043) group, coupled with the established chemistry of the indole-3-carboxaldehyde (B46971) core, opens avenues for constructing diverse and intricate chemical entities.

Precursors for Polyfunctionalized Indoles

The 4-ethynyl group serves as a key handle for introducing molecular diversity. Through well-established transition metal-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, this terminal alkyne can be readily reacted with a wide range of aryl or vinyl halides. wikipedia.orgorganic-chemistry.orgsynarchive.com This allows for the direct attachment of various substituents at the 4-position, providing a straightforward route to a library of polyfunctionalized indole (B1671886) derivatives.

Furthermore, the alkyne moiety is a versatile precursor for various cycloaddition reactions. It can act as a dienophile or, after transformation, as part of a diene system in Diels-Alder reactions to construct carbazole (B46965) skeletons. beilstein-journals.orgnih.gov It can also participate in [2+2] cycloadditions and 1,3-dipolar cycloadditions, leading to the formation of novel fused heterocyclic systems. acs.orgbeilstein-journals.org These reactions are fundamental in building complex, multi-ring structures from a relatively simple starting material. The indole core itself is a prominent feature in numerous natural products and bioactive compounds, and methods for its synthesis and functionalization are of great interest. rsc.orgopenmedicinalchemistryjournal.commdpi.com

| Reaction Type | Reactant Partner | Potential Product Class | Reference Reaction Principle |

|---|---|---|---|

| Sonogashira Coupling | Aryl/Vinyl Halide | 4-Arylalkynyl-indoles | wikipedia.orgnih.gov |

| [3+2] Cycloaddition (Click Chemistry) | Azide (B81097) | 4-(1,2,3-Triazolyl)-indoles | nih.gov |

| Diels-Alder Cycloaddition | Diene | Fused Carbocyclic/Heterocyclic Indoles | beilstein-journals.orgacs.org |

| [2+2] Cycloaddition | Alkene/TCNE | Fused Cyclobutene Derivatives | acs.org |

Scaffold for Complex Natural Product Synthesis

The indole ring system is a privileged scaffold found in a vast number of natural products, particularly alkaloids, which exhibit a wide range of biological activities. nih.gov The 4-ethynyl-1H-indole-3-carboxaldehyde scaffold provides a strategic starting point for the total synthesis of such complex molecules. The ethynyl group can be elaborated into larger carbon frameworks or used as a linchpin in intramolecular reactions to form additional rings.

For instance, intramolecular Diels-Alder reactions utilizing the ethynyl group or its derivatives can forge the polycyclic core structures characteristic of many indole alkaloids. acs.org The ability to construct benzo[b]carbazole and furo[3,4-b]indole ring systems through cycloaddition strategies highlights the utility of functionalized indoles in synthesizing complex, biologically active molecules. acs.org The aldehyde at the C3 position offers another point for modification or for directing the stereochemical outcome of subsequent reactions, which is critical in the asymmetric synthesis of natural products.

Development of Ligands and Precursors in Organometallic Chemistry

The electronic properties and geometry of the 4-ethynyl-1H-indole-3-carboxaldehyde molecule make it an attractive candidate for applications in organometallic and coordination chemistry. Both the nitrogen atom of the indole ring and the π-system of the alkyne can interact with metal centers.

Coordination to Transition Metals for Catalysis

The development of novel ligands is crucial for advancing transition metal catalysis. mdpi.comresearchgate.net Derivatives of 4-ethynyl-1H-indole-3-carboxaldehyde can be designed to act as ligands for various transition metals. The indole nitrogen can serve as a coordinating atom, while the rigid ethynyl linker can be used to position other donor atoms, potentially forming bidentate or polydentate ligands. The modification of redox-active ligands with terminal alkynes has been explored for creating sustainable catalysts. emory.edu The π-system of the alkyne itself can also coordinate to transition metals, influencing the electronic environment of the metal center and, consequently, its catalytic activity. This dual-coordination capability could lead to the development of catalysts with unique reactivity and selectivity.

Self-Assembly in Supramolecular Architectures

Supramolecular chemistry relies on the self-assembly of molecular components into larger, well-defined architectures through non-covalent interactions. The rigid and linear nature of the ethynyl group makes 4-ethynyl-1H-indole-3-carboxaldehyde an excellent building block, or "strut," for constructing supramolecular structures.

This molecule can be incorporated into metal-organic frameworks (MOFs), coordination polymers, or discrete metallomacrocycles. researchgate.net In such assemblies, the ethynyl group acts as a rigid spacer, while the indole nitrogen and the aldehyde group can serve as coordination sites for metal ions or as hydrogen bond donors/acceptors. The ability to functionalize building blocks is key to creating functional architectures, and the use of ethynyl-modified components has been demonstrated in the self-assembly of complex systems. acs.orgresearchgate.net

Rational Design of Biologically Relevant Small Molecules

Rational drug design involves the strategic design and synthesis of new molecules with a specific biological purpose. mdpi.commdpi.combeilstein-journals.orgresearchgate.net The 1H-Indole-3-carboxaldehyde scaffold is a well-established starting point for the synthesis of biologically active compounds. researchgate.netekb.egsemanticscholar.org The addition of a 4-ethynyl group provides a powerful tool for medicinal chemists to apply modern synthetic strategies, such as fragment-based drug discovery and combinatorial chemistry.

The aldehyde at C3 is readily converted into a variety of other functional groups, such as imines, amines, and alcohols, allowing for the introduction of diverse substituents. The true synthetic power, however, lies in the 4-ethynyl group. This group is a key functional handle for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This reaction is exceptionally efficient and biocompatible, allowing for the easy conjugation of the indole scaffold to other molecular fragments, such as sugars, peptides, or other pharmacophores. This modular approach enables the rapid generation of large libraries of compounds for screening and the systematic exploration of structure-activity relationships (SAR). Indole derivatives have shown promise in a wide array of therapeutic areas, including as antimicrobial and antiviral agents. nih.gov

| Functional Group | Potential Modification | Chemical Approach | Therapeutic Goal |

|---|---|---|---|

| 3-carboxaldehyde | Schiff Base/Imine Formation | Condensation with amines | Generation of diverse side chains |

| 3-carboxaldehyde | Reduction to Alcohol | Reduction (e.g., with NaBH₄) | Creation of new hydrogen bonding sites |

| 4-ethynyl | Triazole Formation | CuAAC ("Click" Chemistry) | Bioconjugation, linking to other pharmacophores |

| 4-ethynyl | Aryl/Heteroaryl Addition | Sonogashira Coupling | Scaffold extension and SAR studies |

Exploration of Molecular Interactions with Biomolecular Targets

Derivatives of the indole scaffold are well-established as privileged structures in medicinal chemistry due to their ability to interact with a wide range of biological targets. The introduction of an ethynyl group at the C4-position provides a rigid linker and a point for further functionalization, enabling precise interactions with biomolecular targets such as protein kinases and nuclear receptors.

Researchers are actively exploring these interactions to develop targeted therapies. For instance, indole derivatives have been identified as potent inhibitors of various kinases, which are crucial in cancer cell signaling pathways. A notable example is the development of a diarylamide 3-aminoindazole derivative containing an ethynyl linker, which acts as a potent pan-BCR-ABL inhibitor, including against the T315I resistant mutant responsible for some forms of chronic myeloid leukemia. nih.gov This compound, AKE-72, demonstrated IC50 values of less than 0.5 nM against wild-type BCR-ABL and 9 nM against the resistant T315I mutant. nih.gov

Furthermore, the parent compound, Indole-3-carboxaldehyde, has been identified as a ligand for the aryl hydrocarbon receptor (AhR), a transcription factor involved in regulating mucosal homeostasis. nih.gov This suggests that 4-ethynyl- derivatives could be engineered to modulate AhR activity, presenting therapeutic opportunities for metabolic syndrome and other inflammatory conditions. nih.gov Molecular docking studies are frequently employed to understand and predict the binding of these derivatives within the active sites of target proteins, guiding the design of more potent and selective inhibitors. researchgate.netpensoft.net

| Derivative Class | Biomolecular Target | Therapeutic Area | Key Findings |

|---|---|---|---|

| Diarylamide 3-aminoindazole-ethynyl hybrids | BCR-ABL Kinase (including T315I mutant) | Oncology (Chronic Myeloid Leukemia) | Potent pan-inhibition with nanomolar IC50 values, overcoming common resistance mutations. nih.gov |

| Indole-3-carboxaldehyde | Aryl Hydrocarbon Receptor (AhR) | Metabolic Syndrome, Inflammation | Acts as an AhR ligand, regulating intestinal homeostasis. nih.gov |

| Spirooxindole-coumarin hybrids | Plk4 Kinase | Oncology (Colorectal Cancer) | Docking studies suggest inhibition of the Plk4 kinase ATP-binding site as a potential anticancer mechanism. pensoft.net |

Hybridization with Other Pharmacologically Active Scaffolds

A prominent strategy in modern drug discovery involves molecular hybridization, where two or more pharmacologically active scaffolds are combined into a single molecule. This approach aims to create hybrid compounds with improved affinity, better selectivity, or a dual mode of action. The 1H-Indole-3-carboxaldehyde, 4-ethynyl- scaffold is an ideal candidate for this strategy.

Researchers have successfully synthesized and evaluated various hybrid molecules incorporating the indole nucleus. These include:

Indole-isatin hybrids: A series of triazole-linked isatin-indole-3-carboxaldehyde hybrids were designed as potential xanthine (B1682287) oxidase inhibitors for treating hyperuricemia. The most potent compound in the series exhibited an IC50 value of 0.37 µM. researchgate.net

Indole-isoxazole hybrids: These hybrids have been synthesized and evaluated for their cytotoxic activities against hepatocellular carcinoma cell lines. Several compounds showed potent anticancer activity, causing cell cycle arrest at the G0/G1 phase and a significant decrease in CDK4 levels. nih.gov

Indole-sulfonamide hybrids: A library of indole-sulfonamide derivatives, including bis- and tris-indoles, demonstrated significant cytotoxic activities against multiple cancer cell lines and also showed antimalarial effects against Plasmodium falciparum. nih.gov

Indole-thiosemicarbazone hybrids: These derivatives have been synthesized and investigated for their antioxidant and anticholinesterase activities, showing potential for the treatment of neurodegenerative diseases like Alzheimer's.

These examples underscore the versatility of the indole scaffold in creating novel hybrid molecules with diverse therapeutic applications. nih.govnih.govresearchgate.net

| Hybrid Scaffold | Pharmacological Activity | Potential Application |

|---|---|---|

| Indole-isatin | Xanthine Oxidase Inhibition | Hyperuricemia, Gout researchgate.net |

| Indole-isoxazole | Anticancer (CDK4 Inhibition) | Hepatocellular Carcinoma nih.gov |

| Indole-sulfonamide | Anticancer, Antimalarial | Oncology, Infectious Disease nih.gov |

| Indole-thiosemicarbazone | Antioxidant, Anticholinesterase | Neurodegenerative Diseases |

Methodological Advancements in Chemical Synthesis

Progress in the application of 1H-Indole-3-carboxaldehyde, 4-ethynyl- derivatives is intrinsically linked to advancements in their chemical synthesis. Researchers are focused on developing more efficient, selective, and environmentally friendly methods for the derivatization of the indole core.

Catalyst Development for Indole Derivatization

Catalysis, particularly using transition metals, is central to the functionalization of the indole ring. Palladium-based catalysts have been extensively studied for their ability to mediate a variety of C-H functionalization reactions, allowing for the direct introduction of new substituents onto the indole scaffold with high regioselectivity. researchgate.netnih.govbeilstein-journals.org

Key developments include:

Palladium-Catalyzed C-H Arylation: Pd(II) catalysts have been used for the C4-arylation of indoles that have a directing group at the C3 position, such as a formyl group. nih.gov This methodology allows for the direct formation of C-C bonds at a typically less reactive position.

Palladium-Catalyzed Fluoroalkylation: A method for the C4-selective fluoroalkylation of indoles has been developed using a Pd(OAc)₂ catalyst, which is crucial for synthesizing compounds with altered electronic properties for medicinal chemistry applications. nih.gov

Carbonylative Cyclization: Palladium catalysts facilitate the carbonylative synthesis of indole-3-carboxamides from 2-ethynylanilines, demonstrating the power of catalysis in constructing complex indole derivatives from simpler precursors. rsc.org

These catalytic systems offer powerful tools for creating diverse libraries of indole derivatives for biological screening. beilstein-journals.orgnih.gov The development of new ligands and catalysts continues to expand the scope and efficiency of these transformations.

Sustainable Synthesis Protocols

In line with the principles of green chemistry, there is a growing emphasis on developing sustainable synthesis protocols for indole derivatives. These methods aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency. beilstein-journals.orgnih.gov

Promising sustainable approaches include:

Mechanochemistry: Solvent-free synthesis of N-substituted indole-3-carboxaldehyde oximes has been achieved through mechanochemical methods (ball milling). This approach minimizes risk and environmental impact, with reactions reaching near-completion and yields up to 95% in minutes. mdpi.com

Catalysis in Water: Unexpectedly, Br₂ has been shown to catalyze the synthesis of bis(indolyl)methanes from indoles and carbonyl compounds in water, achieving high yields rapidly at moderate temperatures. beilstein-journals.orgnih.gov

Nanocatalysis: Functionalized Fe₃O₄ nanoparticles coated on silica (B1680970) have been used as a recyclable catalyst for the synthesis of bis(indolyl)methanes under solvent-free conditions, achieving high conversion rates. beilstein-journals.org

Catalytic Vilsmeier-Haack Reaction: A recently developed catalytic version of the Vilsmeier-Haack reaction enables the formylation of indoles under mild conditions, which is suitable for late-stage functionalization and the synthesis of deuterated derivatives. orgsyn.org

These green methodologies represent a significant step towards the environmentally responsible production of valuable indole-based compounds. beilstein-journals.orgmdpi.com

Q & A

Q. What are the optimal synthetic routes for preparing 4-ethynyl-substituted indole-3-carboxaldehyde derivatives?

The synthesis of ethynyl-substituted indole derivatives typically involves functionalization at the indole core. For example, the Vilsmeier-Haack reaction is a validated method for introducing aldehyde groups to indoles under catalytic conditions . For 4-ethynyl substitution, Sonogashira coupling between a halogenated indole precursor (e.g., 4-bromoindole-3-carboxaldehyde) and terminal alkynes is a common strategy . Key steps include:

- Halogenation : Use of N-bromosuccinimide (NBS) or iodine to introduce halogens at position 3.

- Cross-coupling : Palladium-catalyzed Sonogashira reaction with trimethylsilylacetylene (TMSA), followed by deprotection to yield the ethynyl group.

- Purification : Reverse-phase HPLC (RP-HPLC) with columns like Newcrom R1 can isolate the product (logP ~3.4) .

Q. How can NMR spectroscopy be utilized to confirm the structure of 4-ethynyl-1H-indole-3-carboxaldehyde?

NMR is critical for structural validation:

- 1H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Ethynyl protons (if not protected) show a triplet near δ 2.5–3.0 ppm (J = 2.4 Hz). Aromatic protons in the indole ring resonate between δ 7.0–8.5 ppm .

- 13C NMR : The aldehyde carbon appears at ~190 ppm, while the ethynyl carbons (sp-hybridized) are near 70–90 ppm .

- 2D NMR : COSY and HSQC confirm connectivity between the ethynyl group and the indole core .

Q. What analytical techniques are suitable for quantifying 4-ethynyl-1H-indole-3-carboxaldehyde in complex mixtures?

RP-HPLC and LC-MS are preferred:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) + 0.1% trifluoroacetic acid (TFA). Retention time typically ranges 8–12 minutes .

- LC-MS : Electrospray ionization (ESI) in positive mode detects the molecular ion [M+H]+ at m/z 170.18 (C11H7NO). Fragmentation patterns confirm the ethynyl and aldehyde groups .

Advanced Research Questions

Q. How does the 4-ethynyl substituent influence the electronic properties and reactivity of indole-3-carboxaldehyde?

The ethynyl group is an electron-withdrawing substituent due to its sp-hybridization:

- Electronic effects : Reduces electron density at position 4, enhancing electrophilic substitution at other positions (e.g., C5 or C7).

- Reactivity : The triple bond enables click chemistry (e.g., azide-alkyne cycloaddition) for bioconjugation or polymer synthesis .

- Comparative studies : Unlike methyl or methoxy groups, the ethynyl group increases solubility in polar aprotic solvents (e.g., DMSO) while reducing aggregation in biological assays .

Q. What strategies resolve contradictory data on the bioactivity of 4-ethynyl-indole derivatives in enzyme inhibition assays?

Discrepancies may arise from assay conditions or impurity profiles:

- Enzyme specificity : Test against isoforms (e.g., CYP450 3A4 vs. 2D6) to rule out off-target effects.

- Metabolite interference : Use deuterated analogs (e.g., D2-indole) to track metabolic pathways via LC-MS .

- Control experiments : Include a "scrambled" ethynyl isomer (e.g., 5-ethynyl) to isolate position-dependent effects .

Q. How can isotopic labeling (e.g., deuterium) of 4-ethynyl-1H-indole-3-carboxaldehyde aid in metabolic studies?

Deuterium incorporation at stable positions (e.g., C2 or C7) enables:

- Metabolic tracing : Track metabolites via mass shifts in LC-MS (e.g., +2 Da for D2-labeled compounds).

- Kinetic isotope effects (KIE) : Study rate-limiting steps in oxidation or demethylation pathways.

- Synthetic method : Use deuterated Vilsmeier-Haack reagents (e.g., DMF-D7) to introduce deuterium at the aldehyde group .

Q. What computational methods predict the binding affinity of 4-ethynyl-indole derivatives to cancer-related targets (e.g., kinases)?

Molecular docking and MD simulations are key:

- Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). The ethynyl group may form π-π interactions with Phe residues.

- ADME prediction : SwissADME estimates bioavailability (TPSA ~50 Ų) and blood-brain barrier penetration (logBB < -1) .

- QSAR models : Correlate ethynyl substitution patterns with IC50 values from kinase inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.